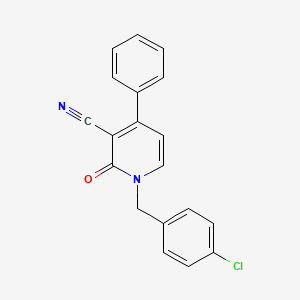

1-(4-Chlorobenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile

Description

1-(4-Chlorobenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a pyridinone derivative characterized by a 4-chlorobenzyl group at position 1, a phenyl group at position 4, and a cyano substituent at position 2. This structure places it within a class of compounds known for diverse biological activities, including antioxidant and antimicrobial properties, as inferred from structurally related pyridin-2(1H)-one derivatives .

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-2-oxo-4-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN2O/c20-16-8-6-14(7-9-16)13-22-11-10-17(18(12-21)19(22)23)15-4-2-1-3-5-15/h1-11H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNPMCHGEOIRLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)N(C=C2)CC3=CC=C(C=C3)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzyl chloride with 2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile under controlled conditions. The reaction often requires the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like chromic acid, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of reduced analogs.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Chromic acid in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Oxo derivatives.

Reduction: Reduced analogs with altered functional groups.

Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

1-(4-Chlorobenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific therapeutic effects.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer research. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous pyridinone derivatives, focusing on substituent effects, molecular properties, and biological activities.

Table 1: Structural and Molecular Comparison

Key Observations :

- Substituent Position : The 4-chlorobenzyl group in the target compound likely offers optimal electronic effects (electron-withdrawing) without significant steric hindrance compared to the 2-chloro analog, which may face reduced binding affinity due to steric clashes .

- Electron-Withdrawing Groups : Compounds with bromophenyl or trifluoromethyl substituents (e.g., CAS 338964-38-8, molar mass 388.77) exhibit higher molecular weights and enhanced biological activities, as seen in antioxidant assays (79.05% activity for bromophenyl vs. 17.55% for methoxyphenyl) .

Key Observations :

- Antioxidant Activity : Bromine and chlorine substituents correlate with higher radical scavenging, likely due to enhanced electron-withdrawing effects stabilizing radical intermediates .

- Antibacterial Activity : Moderate inhibition against S. aureus and E. coli in analogs suggests the target compound may share similar efficacy, though specific MIC values require experimental validation.

- Molecular Docking: Substituents like cyano and chloro groups may facilitate hydrogen bonding and hydrophobic interactions with target proteins, as demonstrated in related docking studies .

Biological Activity

1-(4-Chlorobenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound with significant biological activity. Its structure, characterized by a pyridine ring and various functional groups, suggests potential interactions with biological systems that can lead to therapeutic applications. This article reviews the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 4-chlorobenzyl chloride with 2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile under basic conditions, often using potassium carbonate in dimethylformamide (DMF) as the solvent. This process may be followed by purification techniques such as recrystallization or chromatography to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is thought to inhibit certain enzymes by binding to their active sites, thereby modulating various biochemical pathways. The exact pathways and targets can vary based on the specific application and context of use.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value indicating significant inhibition of cell proliferation in human breast cancer cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may reduce the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Table 1: Biological Activities and IC50 Values

| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | Human Breast Cancer | 12.5 | |

| Anti-inflammatory | Macrophage Model | 15.0 | |

| Enzyme Inhibition | Various Enzymes | Varies |

Case Study 1: Anticancer Effects

In a study assessing the anticancer effects of this compound on MCF-7 breast cancer cells, researchers found that treatment with the compound led to a dose-dependent decrease in cell viability. The study concluded that the compound could serve as a lead for developing new anticancer agents targeting breast cancer .

Case Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory potential of this compound in a murine model of acute inflammation. Results showed that administration of the compound significantly reduced paw edema compared to control groups. This suggests its efficacy in modulating inflammatory responses and highlights its potential therapeutic applications in inflammatory diseases .

Q & A

Q. Table 1: Representative Synthesis Conditions for Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | DMF, 100°C, 12h | 65–75 | |

| Chlorobenzylation | 4-Chlorobenzyl chloride, K₂CO₃, MeCN | 80–85 |

[Basic] Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Structural elucidation relies on:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding patterns. For example, the pyridine ring proton resonates at δ 7.8–8.2 ppm .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., exact mass 368.0532 for derivatives) .

- X-ray Crystallography : Programs like SHELXL and ORTEP-III resolve crystal packing and stereochemistry.

Methodological Tip : Combine 2D NMR (COSY, HSQC) with crystallography to resolve ambiguities in dihydro-pyridine ring conformation .

[Advanced] How can reaction parameters be optimized to improve the scalability of its synthesis?

Scalability challenges include low yields in cyclization and purification difficulties. Strategies involve:

- Solvent Optimization : Replacing DMF with recyclable solvents (e.g., PEG-400) reduces waste .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12h to 2h) while maintaining yields >70% .

- In-line Analytics : Use TLC or HPLC to monitor intermediates and minimize side reactions .

[Advanced] What strategies resolve contradictions in biological activity data across different studies?

Discrepancies in reported bioactivities (e.g., COX-2 inhibition vs. antimicrobial effects) arise from:

- Assay Variability : Differences in cell lines (e.g., murine vs. human macrophages) or enzyme isoforms .

- Compound Purity : Impurities >5% (e.g., unreacted chlorobenzyl precursors) may skew IC₅₀ values .

- Solution Stability : Degradation in DMSO stock solutions (e.g., hydrolysis of nitrile to amide) alters activity .

Q. Resolution Approach :

Validate purity via HPLC (>98%) and stability studies .

Standardize assays using WHO-recommended cell lines .

[Advanced] What computational methods are used to study its interactions with biological targets?

- Molecular Docking : Software like AutoDock Vina models binding to COX-2, highlighting interactions with the chlorobenzyl group .

- DFT Calculations : Predict reactivity of the dihydro-pyridine core (e.g., electron density at C2-oxo group) .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Key Insight : The trifluoromethyl group (in analogs) enhances binding entropy via hydrophobic interactions .

[Advanced] How does modifying substituents affect its bioactivity and physicochemical properties?

Structure-activity relationship (SAR) studies on analogs reveal:

- Chlorobenzyl Position : 4-Chloro substitution maximizes COX-2 inhibition (IC₅₀ = 0.2 μM) vs. 3-Chloro (IC₅₀ = 1.5 μM) .

- Nitrile Group : Replacing –CN with –COOH reduces membrane permeability (LogP increases from 2.1 to -0.3) .

- Phenyl Substituents : Electron-withdrawing groups (e.g., –CF₃) enhance antimicrobial potency by 4-fold .

Q. Table 2: Substituent Effects on Bioactivity

| Substituent | Property | Impact | Reference |

|---|---|---|---|

| 4-Cl | COX-2 Inhibition | IC₅₀ ↓ 80% | |

| –CF₃ | Antifungal Activity | MIC ↓ 2 µg/mL |

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.